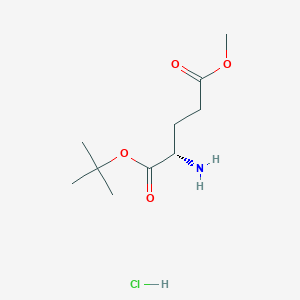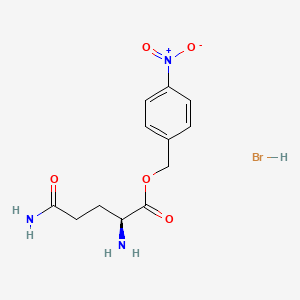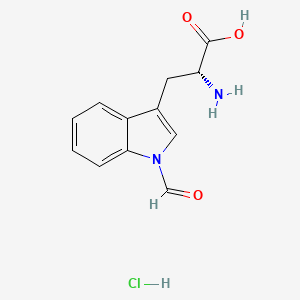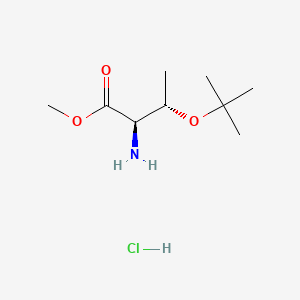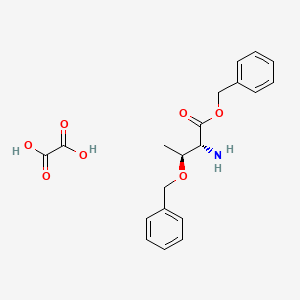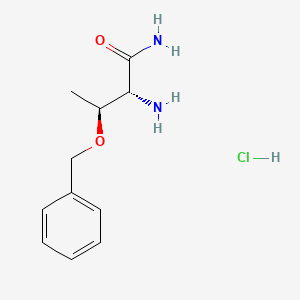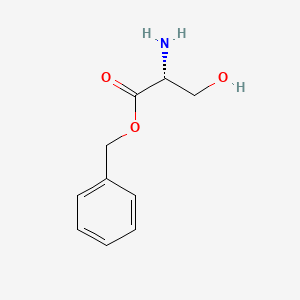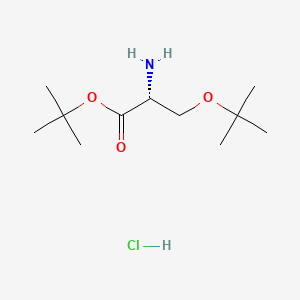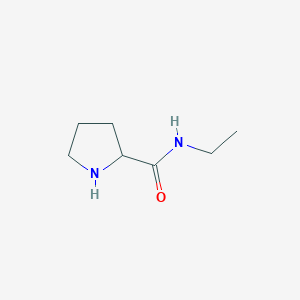![molecular formula C10H12N2O4 B613153 (S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid CAS No. 1231709-24-2](/img/structure/B613153.png)
(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid” is a complex organic compound. The compound contains a biphenyl group, which is an aromatic hydrocarbon used alone or with diphenyl ether as a heat-transfer fluid . It also contains a carboxylic acid group, similar to 4’-Methylbiphenyl-4-carboxylic acid .
Synthesis Analysis
The synthesis of such a compound could involve multiple steps and various reagents. For instance, the synthesis of similar compounds involves the use of chlorosulfonic acid as both a polymerization catalyst and a sulfonating agent . Another method involves the reaction between Boc-protected α-amino acids and T3P reagent .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, it might undergo acid-base reactions , or it could participate in bioorthogonal click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- The molecule has been utilized in the synthesis of potent peroxisome proliferator-activated receptor (PPAR) agonists, crucial for metabolic regulation. A notable example includes the efficient synthesis of 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, showcasing the molecule's versatility in complex chemical syntheses (Guo et al., 2006).
Pharmaceutical Intermediates and Enantioselective Synthesis
- It has been recognized as a significant pharmaceutical intermediate. For instance, (S)-3-amino-3-phenylpropionic acid is a vital intermediate of S-dapoxetine, used for treating premature ejaculation. The chiral catalysis technique, exemplified by the use of (±)-ethyl-3-amino-3-phenylpropanoate, demonstrates its importance in synthesizing enantiopure compounds, a critical aspect in drug development (Li et al., 2013).
Biochemical Analysis and Metabolite Characterization
- The compound's utility extends to biochemical analysis and metabolite characterization. A notable application is in the biocatalysis for drug metabolism, where it is used for preparing mammalian metabolites of specific drug compounds, demonstrating its role in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Structural and Spectral Analysis
- The compound has been instrumental in structural and spectral analysis, as seen in studies involving the synthesis of novel biphenyl ester derivatives. Such analyses not only advance our understanding of complex chemical structures but also pave the way for the development of new pharmaceuticals and other chemical entities (Kwong et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3,(H,18,19)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOAGRUGOUXOK-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

